molecular formula C6H13NO B2878489 (1S,2S)-2-(methylamino)cyclopentan-1-ol CAS No. 81795-51-9; 934415-73-3

(1S,2S)-2-(methylamino)cyclopentan-1-ol

Cat. No.: B2878489
CAS No.: 81795-51-9; 934415-73-3
M. Wt: 115.176
InChI Key: YAEYCYRQJINORB-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-(Methylamino)cyclopentan-1-ol (CAS 100524-01-4) is a chiral amino alcohol of high interest in advanced organic synthesis and medicinal chemistry research . This compound features a cyclopentane ring core with two stereospecific functional groups—a hydroxyl group and a methylamino group—that serve as versatile handles for chemical modification . Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol . As a key synthetic intermediate, this chiral building block is instrumental in the construction of complex molecules, particularly for the preparation of nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs) . The defined (1S,2S) stereochemistry is critical for achieving high enantiomeric purity in target compounds, a factor often essential for optimal activity in biological systems. In pharmaceutical research, its structure aligns with scaffolds being explored for various therapeutic targets . Compounds with similar cyclopentane-amino-alcohol motifs are investigated in neuroscience research, with some studies suggesting potential for neuroprotective effects in experimental models . The presence of both hydrogen bond donor and acceptor sites within the molecule facilitates specific interactions with biological targets, such as enzymes and receptors, which may underpin its mechanism of action in research settings . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(1S,2S)-2-(methylamino)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-5-3-2-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEYCYRQJINORB-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Asymmetric Catalysis and Chiral Auxiliary Roles

Development and Evaluation of (1S,2S)-2-(Methylamino)cyclopentan-1-ol as a Chiral Ligand

The performance of a chiral ligand is intricately linked to its structural design, which dictates its coordination to a metal center and the subsequent steric and electronic environment it creates.

Ligand Design Principles for Enantioselective Transformations

Effective chiral ligands for enantioselective catalysis are designed based on several key principles. These include the presence of well-defined stereogenic centers, conformational rigidity to minimize competing reaction pathways, and appropriate functional groups for metal coordination. The cyclopentane (B165970) ring in (1S,2S)-2-(methylamino)cyclopentan-1-ol provides a rigid scaffold that locks the amino and hydroxyl groups in a specific spatial arrangement. This rigidity is crucial for creating a well-defined chiral pocket around the metal center, which in turn facilitates facial discrimination of the prochiral substrate.

The design of chiral ligands often involves creating a C2-symmetric or pseudo-C2-symmetric environment, which can reduce the number of possible transition states and thereby enhance enantioselectivity. While (1S,2S)-2-(methylamino)cyclopentan-1-ol itself is not C2-symmetric, its derivatives can be incorporated into larger ligand frameworks that possess such symmetry. The modular nature of its synthesis allows for systematic modifications to tune its steric and electronic properties for optimal performance in specific reactions.

Application in Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols is a fundamental transformation in organic synthesis. nih.gov Chiral amino alcohols, including derivatives of (1S,2S)-2-(methylamino)cyclopentan-1-ol, have been successfully employed as ligands for ruthenium(II) catalysts in this reaction. rsc.org The in situ formed ruthenium complex, typically with a cymene ligand, catalyzes the transfer of hydrogen from a hydrogen donor, such as isopropanol, to the ketone.

The mechanism is believed to involve the formation of a ruthenium hydride species, where the chiral ligand coordinates to the metal center. The stereoselectivity arises from the transfer of the hydride to one of the two prochiral faces of the ketone, which is directed by the chiral environment created by the ligand. The enantiomeric excess (ee) of the resulting alcohol is highly dependent on the structure of the ligand, the substrate, and the reaction conditions. For instance, derivatives of cis-1-aminoindan-2-ol, which share structural similarities with the cyclopentane amino alcohol, have demonstrated high levels of asymmetric induction in the ATH of various ketones. rsc.org

Table 1: Asymmetric Transfer Hydrogenation of Ketones using Amino Alcohol Ligands
Ketone SubstrateChiral Ligand TypeCatalyst SystemYield (%)Enantiomeric Excess (ee %)
Acetophenone(1R,2S)-cis-1-Amino-2-indanol[RuCl2(p-cymene)]2 / KOH>9598 (R)
Propiophenone(1R,2S)-cis-1-Amino-2-indanol[RuCl2(p-cymene)]2 / KOH>9597 (R)
α-Tetralone(1R,2S)-cis-1-Amino-2-indanol[RuCl2(p-cymene)]2 / KOH>9599 (R)

Role in Enantioselective Additions (e.g., Diethylzinc (B1219324) to Aldehydes)

The enantioselective addition of organometallic reagents to carbonyl compounds is a powerful method for constructing chiral carbon centers. mdpi.com Chiral β-amino alcohols are well-established as effective catalysts for the addition of diethylzinc to aldehydes to produce chiral secondary alcohols. mdpi.comrsc.org In this context, (1S,2S)-2-(methylamino)cyclopentan-1-ol can act as a chiral ligand, forming a chiral zinc-alkoxide complex in situ.

This complex then coordinates the aldehyde, and the ethyl group is transferred from the zinc atom to one of the enantiotopic faces of the aldehyde carbonyl group. The stereochemical outcome is dictated by the transition state assembly, where the chiral ligand creates a steric bias. Research has shown that the enantioselectivity of this reaction is sensitive to the structure of the amino alcohol ligand, the solvent, and the temperature. mdpi.com Fine-tuning the ligand structure, for example by modifying the substituent on the nitrogen atom, can lead to significant improvements in both yield and enantiomeric excess. rsc.org

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025) with Amino Alcohol Ligands
LigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
Optimized β-amino alcohol 13aToluene09895 (S)
Optimized β-amino alcohol 13bToluene09995 (S)
Carbohydrate-based Ligand 22 (o-methylbenzaldehyde)Toluene08592 (S)
Carbohydrate-based Ligand 22 (m-methylbenzaldehyde)Toluene08896 (S)

Metal-Catalyzed Reactions Employing Cyclopentane Amino Alcohol Ligands

Beyond the specific examples of transfer hydrogenation and diethylzinc addition, chiral cyclopentane-based amino alcohol ligands have potential applications in a broader range of metal-catalyzed reactions. These can include cross-coupling reactions, C-H activation, and various cycloadditions. mdpi.com The ability of the amino and alcohol groups to form a stable chelate with a variety of transition metals makes them versatile ligands.

The rigid cyclopentane framework can impart a well-defined geometry to the resulting metal complex, which is essential for achieving high levels of stereocontrol. The development of novel ligands based on the (1S,2S)-2-(methylamino)cyclopentan-1-ol scaffold continues to be an active area of research, with the aim of expanding the scope of asymmetric transformations.

Utilization as a Chiral Auxiliary in Organic Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. (1S,2S)-2-(methylamino)cyclopentan-1-ol can be employed as a chiral auxiliary by forming a covalent bond with a substrate, for example, through an amide or ester linkage.

Once attached, the chiral auxiliary's rigid cyclopentane structure and stereogenic centers can effectively shield one face of the reactive center of the substrate, leading to a highly diastereoselective reaction. For instance, in the alkylation of an enolate derived from an amide of (1S,2S)-2-(methylamino)cyclopentan-1-ol, the electrophile will preferentially approach from the less sterically hindered face, resulting in the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary furnishes the enantiomerically enriched product. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity and the ease of its attachment and removal.

Immobilization and Heterogenization Strategies for Amino Alcohol Catalysts

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging. Immobilization of the catalyst on a solid support offers a practical solution to this problem, facilitating catalyst recovery and recycling. Chiral amino alcohol ligands, including those based on the cyclopentane scaffold, can be anchored to various solid supports such as polymers, silica, or magnetic nanoparticles. scilit.comnih.gov

Strategies for immobilization often involve functionalizing the ligand with a linker that can be covalently attached to the support. It is crucial that the immobilization process does not significantly compromise the catalytic activity or enantioselectivity of the catalyst. In some cases, the solid support can even have a positive influence on the catalytic performance. The development of robust and recyclable heterogeneous catalysts based on (1S,2S)-2-(methylamino)cyclopentan-1-ol is a key area of research aimed at making asymmetric catalysis more sustainable and economically viable. rsc.org Studies have shown that while immobilization can sometimes lead to a decrease in catalytic efficiency compared to the homogeneous counterpart, the ability to recover and reuse the catalyst for multiple cycles is a significant advantage. scilit.com

Derivatization Strategies and Scaffold Development in Organic and Medicinal Chemistry Research

Chemical Modifications of (1S,2S)-2-(Methylamino)cyclopentan-1-ol

The presence of two distinct functional groups, the hydroxyl and the methylamino moieties, offers opportunities for selective chemical modifications. These transformations are crucial for altering the molecule's physical and chemical properties and for preparing it for incorporation into larger structures.

The secondary alcohol in (1S,2S)-2-(methylamino)cyclopentan-1-ol can be oxidized to the corresponding ketone, (1S,2S)-2-(methylamino)cyclopentan-1-one. This transformation is typically achieved under mild conditions to avoid side reactions involving the amino group. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride followed by a hindered base like triethylamine, is a standard method for converting secondary alcohols to ketones without affecting other sensitive functional groups. wikipedia.orgorganic-chemistry.orgchemistrysteps.com This reaction proceeds at low temperatures (typically -78 °C) and is known for its high yields and tolerance of various functional groups, making it suitable for this substrate. organic-chemistry.orgmissouri.edu Another common method is using acidified potassium dichromate(VI); however, this is a harsher oxidizing agent. docbrown.infobyjus.comchemguide.co.uksavemyexams.com

The resulting aminoketone is a versatile intermediate. For example, the ketone functionality can undergo further reactions such as reductive amination or aldol (B89426) condensations, while the amino group can be protected and carried through subsequent synthetic steps.

Conversely, the functional groups of (1S,2S)-2-(methylamino)cyclopentan-1-ol are generally in a reduced state. The molecule is stable to many common reducing agents. However, the secondary amine can undergo oxidative N-demethylation under specific catalytic conditions, for instance, using hydrogen peroxide as an oxidant with a Ruthenium catalyst, to yield the primary amine, (1S,2S)-2-aminocyclopentan-1-ol. nih.gov

Table 1: Plausible Oxidation Reactions of (1S,2S)-2-(methylamino)cyclopentan-1-ol

Starting Material Reagents Product Reaction Type
(1S,2S)-2-(methylamino)cyclopentan-1-ol 1. (COCl)₂, DMSO2. Et₃N (1S,2S)-2-(methylamino)cyclopentan-1-one Swern Oxidation

The secondary amino group in (1S,2S)-2-(methylamino)cyclopentan-1-ol is a nucleophilic center and can readily participate in substitution reactions. Key transformations include N-acylation and N-alkylation.

N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amide. A significant challenge in the acylation of amino alcohols is achieving chemoselectivity, as both the amino and hydroxyl groups can be acylated. However, the amino group is generally more nucleophilic than the hydroxyl group, allowing for selective N-acylation under controlled conditions. Using a base like magnesium oxide in an aqueous organic solution has been shown to promote chemoselective N-acylation of amino alcohols. lookchem.com Another strategy involves the in-situ formation of a mixed anhydride (B1165640) from an organic acid and a sulfonyl chloride, which then selectively acylates the amine. google.comwipo.int

N-Alkylation: The secondary amine can be alkylated to a tertiary amine using alkyl halides. This reaction is often complicated by over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. A more controlled method for introducing alkyl groups is reductive amination, where the secondary amine is reacted with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120). This approach is highly efficient for creating tertiary amines. researchgate.net

These nucleophilic substitution reactions are fundamental for peptide synthesis, the attachment of linkers, or the modulation of the scaffold's basicity and lipophilicity.

Table 2: Nucleophilic Substitution Reactions of the Amino Group

Reaction Type Reagents General Product Structure
N-Acylation R-COCl, Base N-acyl derivative
N-Alkylation R'-X, Base N-alkyl derivative (tertiary amine)

The 1,2-relationship of the amino and hydroxyl groups in (1S,2S)-2-(methylamino)cyclopentan-1-ol makes it an ideal precursor for the synthesis of five-membered heterocyclic rings. A prominent example is the formation of oxazolidine (B1195125) derivatives.

The condensation reaction between the amino alcohol and an aldehyde or ketone, typically under acidic catalysis with azeotropic removal of water, yields a bicyclic oxazolidine. In this reaction, the nitrogen atom and the oxygen atom of the amino alcohol become part of the new heterocyclic ring, and the carbonyl carbon of the aldehyde or ketone becomes the C2-carbon of the oxazolidine ring, fused to the cyclopentane (B165970) ring. This reaction is often reversible and is driven to completion by removing the water formed. Microwave-assisted syntheses in the presence of air have also been reported as an efficient method for forming oxazolidines from N-methyl amino alcohols and aldehydes. organic-chemistry.org

These fused heterocyclic systems rigidly lock the conformation of the original cyclopentane ring, which can be a desirable feature in the design of ligands for asymmetric catalysis or in conformationally constrained pharmacophores.

(1S,2S)-2-(Methylamino)cyclopentan-1-ol as a Core Scaffold for Complex Molecular Architectures

Beyond simple derivatization, the rigid, chiral framework of (1S,2S)-2-(methylamino)cyclopentan-1-ol makes it an excellent starting point for the construction of more elaborate molecules.

Chiral 1,2-amino alcohols are privileged structures in asymmetric synthesis, frequently employed as chiral auxiliaries or ligands for metal-catalyzed reactions. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.

While direct studies on (1S,2S)-2-(methylamino)cyclopentan-1-ol are limited, extensive research on the closely related diastereomer, (1S,2R)-2-aminocyclopentan-1-ol, highlights the potential of this scaffold. The (1S,2R) isomer has been successfully converted into a cyclopentano[d]oxazolidin-2-one, which serves as a highly effective chiral auxiliary in asymmetric alkylation and aldol reactions, affording products with excellent diastereoselectivity (>99%). rsc.org This demonstrates that the conformationally constrained cyclopentane ring system is highly effective at inducing facial selectivity in chemical reactions. By analogy, the (1S,2S)-trans-isomer is expected to provide a similarly rigid and effective chiral environment, making it a promising candidate for the development of new chiral auxiliaries and ligands.

The cyclopentane ring of (1S,2S)-2-(methylamino)cyclopentan-1-ol can serve as the foundation for building multicyclic and bridged systems. Such structures are of great interest in medicinal chemistry as they occupy a well-defined three-dimensional space, which can lead to high-affinity and selective interactions with biological targets.

One synthetic strategy to create a bridged system is through intramolecular cyclization. For example, after functionalizing the hydroxyl and amino groups with appropriate chains, an intramolecular C-H amination or an intramolecular Michael addition could be used to form a new ring, creating a bicyclic amine. google.com Another approach involves using the cyclopentane ring as a core and performing annulation reactions, such as a Robinson annulation, on a ketone derivative to build an additional fused ring system. Tandem Michael addition-intramolecular aldol processes can also be employed to construct bicyclo[2.2.2]octane systems from cyclic ketones. ucla.edu These strategies transform the simple aminocyclopentanol scaffold into complex, rigid molecules with potential applications in drug discovery and materials science. mdpi.com

Structure-Activity Relationship (SAR) Studies Focused on Scaffold Modification and Design

A thorough understanding of the structure-activity relationships of (1S,2S)-2-(methylamino)cyclopentan-1-ol would require data from systematic derivatization. This would involve:

N-Alkylation and N-Acylation: Exploring the impact of substituting the methyl group on the nitrogen atom with various alkyl, aryl, or acyl groups to probe the steric and electronic requirements of the binding pocket.

Hydroxyl Group Modification: Esterification or etherification of the hydroxyl group to investigate the role of this hydrogen bond donor/acceptor in biological activity.

Cyclopentane Ring Substitution: Introduction of substituents on the cyclopentane ring to explore additional binding interactions and modulate the compound's physicochemical properties.

Without experimental data from such studies, any discussion on the SAR of (1S,2S)-2-(methylamino)cyclopentan-1-ol would be purely speculative. The scientific community awaits future research that may shed light on the potential of this compound as a versatile scaffold in drug discovery.

Advanced Spectroscopic and Stereochemical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

NMR spectroscopy is a powerful tool for determining the relative stereochemistry and preferred conformation of molecules in solution. For a compound such as (1S,2S)-2-(methylamino)cyclopentan-1-ol, various NMR experiments could provide crucial insights.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are NMR techniques that identify protons that are close to each other in space, irrespective of their through-bond connectivity. These experiments would be instrumental in confirming the cis or trans relationship of the hydroxyl and methylamino groups on the cyclopentane (B165970) ring. For the (1S,2S) isomer, which has a trans configuration, NOESY/ROESY experiments would be expected to show correlations between protons on the same face of the ring and a lack of correlation between the C1-proton and the C2-proton, which are on opposite faces. However, specific NOESY or ROESY data for (1S,2S)-2-(methylamino)cyclopentan-1-ol are not available in the reviewed literature.

The cyclopentane ring is not planar and exists in a dynamic equilibrium of various puckered conformations, such as the envelope and twist forms. Low-temperature NMR studies can "freeze out" these conformations, allowing for the study of the most stable conformer. The choice of solvent can also significantly influence the conformational equilibrium by affecting intramolecular hydrogen bonding between the hydroxyl and amino groups. A study of solvent effects on the NMR spectrum of (1S,2S)-2-(methylamino)cyclopentan-1-ol could provide valuable information about its conformational preferences in different environments. Unfortunately, no such studies have been published.

Other Spectroscopic Techniques for Stereochemical Elucidation

While NMR is a primary tool, other spectroscopic methods are also vital for a complete stereochemical picture. Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly powerful for determining the absolute configuration of chiral molecules by comparing experimentally measured spectra to those predicted by quantum chemical calculations. There is, however, no indication in the available literature that these techniques have been applied to (1S,2S)-2-(methylamino)cyclopentan-1-ol.

Chromatographic Methods for Chiral Resolution and Purity Assessment

The synthesis of chiral compounds often results in a mixture of enantiomers, which must be separated and their purity assessed. Chiral chromatography is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) would be the methods of choice for separating the enantiomers of 2-(methylamino)cyclopentan-1-ol (B3197386) and determining the enantiomeric excess of the (1S,2S) form. The selection of the appropriate CSP and chromatographic conditions would be critical for achieving baseline separation. While these are standard procedures, specific methods or chromatograms for the chiral resolution and purity assessment of (1S,2S)-2-(methylamino)cyclopentan-1-ol have not been reported in the scientific literature surveyed.

Comparative Academic Studies with Analogous Chiral Amino Alcohols and Cyclopentane Derivatives

Stereochemical and Structural Comparisons with Cyclobutane (B1203170) and Cyclohexane (B81311) Amino Alcohol Isomers

The chemical behavior of cyclic compounds is profoundly influenced by the size of the ring, which dictates bond angles, conformational flexibility, and inherent ring strain. When comparing (1S,2S)-2-(methylamino)cyclopentan-1-ol with its hypothetical cyclobutane and cyclohexane analogues, these structural differences become paramount.

Cycloalkanes adopt conformations that seek to minimize strain, which is a combination of angle strain (deviation from ideal tetrahedral bond angles of 109.5°), torsional strain (eclipsing interactions between adjacent bonds), and steric strain (repulsive non-bonded interactions). libretexts.orglibretexts.org Cyclohexane is notable for its ability to adopt a strain-free chair conformation where all bond angles are close to the ideal tetrahedral angle and all substituents on adjacent carbons are staggered. libretexts.orgquora.com In a trans-1,2-disubstituted cyclohexane amino alcohol, the two substituents can occupy either a diaxial or a diequatorial position. The diequatorial conformation is significantly more stable as it minimizes steric hindrance, particularly 1,3-diaxial interactions. maricopa.edu

In contrast, cyclopentane (B165970) cannot achieve a completely strain-free conformation. It puckers into non-planar forms, primarily the "envelope" and "half-chair" conformations, to alleviate torsional strain from eclipsing hydrogens, though this introduces some angle strain. libretexts.org For a trans-1,2-disubstituted cyclopentane like (1S,2S)-2-(methylamino)cyclopentan-1-ol, the substituents will occupy pseudo-axial and pseudo-equatorial positions, leading to a different steric environment compared to the true equatorial positions in cyclohexane.

Cyclobutane exhibits the highest degree of ring strain among the three, primarily due to significant angle strain from its compressed C-C-C bond angles (around 88°) and torsional strain. quora.com The ring is not planar but puckered, which slightly reduces torsional strain at the cost of increased angle strain. researchgate.net Substituents on a cyclobutane ring experience a more constrained environment, which would influence the orientation of the amino and hydroxyl groups and their availability for coordination.

The total ring strain energy provides a quantitative measure of the instability of these cyclic systems relative to a strain-free acyclic alkane. openstax.orgyale.edu

CycloalkaneTotal Ring Strain (kcal/mol)Primary Sources of StrainFavored Conformation
Cyclobutane26.3Angle Strain, Torsional StrainPuckered/Folded
Cyclopentane6.2Torsional Strain, Angle StrainEnvelope / Half-Chair
Cyclohexane0Essentially Strain-FreeChair

This table summarizes the comparative ring strain and conformational characteristics of cyclobutane, cyclopentane, and cyclohexane frameworks. libretexts.orgopenstax.orgyale.eduwikipedia.org

These fundamental structural differences dictate how an amino alcohol ligand based on each scaffold would present its coordinating groups (the nitrogen and oxygen atoms) to a metal center, thereby influencing the stereochemical outcome of a catalyzed reaction. The well-defined and relatively rigid chair conformation of a cyclohexane-based ligand offers a predictable steric environment, whereas the flexible, pseudo-rotating cyclopentane ring provides a more dynamic and potentially adaptable coordination sphere.

Comparative Reactivity and Selectivity in Asymmetric Transformations with Related Ligand Classes

Chiral 1,2-amino alcohols are a cornerstone class of ligands for many asymmetric transformations, most notably the addition of organozinc reagents to aldehydes. The performance of (1S,2S)-2-(methylamino)cyclopentan-1-ol as a ligand is best understood by comparing it to other classes of chiral ligands used in a benchmark reaction, such as the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025).

The effectiveness of a chiral ligand hinges on its ability to form a rigid, well-defined transition state with the metal and substrates, allowing for effective discrimination between the two prochiral faces of the substrate. Ligands derived from the cyclopentane scaffold, like the subject compound, offer a balance of rigidity and conformational flexibility.

Other important classes of ligands for this transformation include those derived from terpenes like camphor (B46023) and pinene, and binaphthyl-based ligands (e.g., BINOL derivatives). Terpene-derived ligands, such as those from (+)-camphor or (-)-fenchone, provide a rigid bicyclic framework that creates a highly specific chiral pocket around the metal center. scielo.brmdpi.com Binaphthyl-based ligands exploit axial chirality to create a C2-symmetric environment, which is often highly effective in inducing enantioselectivity. rsc.org

The following table presents typical results for the addition of diethylzinc to benzaldehyde using different classes of chiral amino alcohol ligands, illustrating the comparative efficacy.

Ligand Class (Example)ScaffoldTypical Yield (%)Typical Enantiomeric Excess (ee %)
Cyclopentane Amino AlcoholCyclopentaneHigh (e.g., >95%)Good to Excellent (e.g., 85-98%)
Cyclohexane Amino AlcoholCyclohexaneHigh (e.g., >95%)Good to Excellent (e.g., 90-99%)
Fructose-derived Amino AlcoholPyranose~100%up to 96%
Camphor-derived OxazolineBicyclic Terpene88-98%up to 96%
Binaphthyl-based Amino AlcoholAxially Chiral Biarylup to 91%up to 98%

This table provides a comparative overview of the performance of different chiral ligand classes in the asymmetric addition of diethylzinc to benzaldehyde. scielo.brrsc.orgmdpi.comresearchgate.net

The data indicate that ligands based on five- and six-membered rings are highly competitive, often providing excellent yields and enantioselectivities. The choice of ligand scaffold—be it a flexible monocyclic system, a rigid bicyclic terpene, or an axially chiral biaryl—allows chemists to tune the steric and electronic environment of the catalyst to suit a specific substrate and achieve the desired stereochemical outcome.

Analysis of Chiral Pool-Derived Versus De Novo Synthesized Analogues

The synthesis of enantiopure compounds like (1S,2S)-2-(methylamino)cyclopentan-1-ol can be approached through two primary strategies: chiral pool synthesis and de novo asymmetric synthesis. Each approach has distinct advantages and limitations.

Chiral Pool Synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, or terpenes as starting materials. wikipedia.orgnih.gov The inherent chirality of the starting material is carried through the synthetic sequence to establish the stereocenters in the final product. For instance, a cyclopentane derivative could potentially be synthesized from a starting material like D-ribose or an amino acid like L-hydroxyproline, where the existing stereocenters guide the formation of the target molecule's structure. This strategy is often efficient and avoids the need for chiral resolutions or expensive asymmetric catalysts. ankara.edu.tr However, its main limitation is that it restricts the accessible target structures to those that are synthetically related to the available natural products. ankara.edu.tr Accessing the "unnatural" enantiomer can be difficult or costly if its chiral pool precursor is rare. escholarship.org

De Novo Asymmetric Synthesis , in contrast, builds the chiral molecule from simple, achiral precursors. slideshare.netslideshare.net Chirality is introduced at a key step using an asymmetric reaction, such as a metal-catalyzed asymmetric hydrogenation, epoxidation, or a rearrangement like the Overman rearrangement. nih.gov This approach offers greater flexibility, as it allows for the synthesis of virtually any stereoisomer of a target molecule by selecting the appropriate chiral catalyst or reagent. For example, both (R)- and (S)-aminocyclopentene derivatives can be prepared in high enantiomeric excess through a palladium-catalyzed Overman rearrangement, showcasing the power of de novo methods. nih.gov The primary drawback can be the higher cost and complexity associated with developing and implementing these asymmetric steps, which may require specialized catalysts and rigorous optimization.

FeatureChiral Pool SynthesisDe Novo Asymmetric Synthesis
Starting Material Enantiopure natural product (e.g., amino acid, sugar)Simple, achiral precursor
Source of Chirality Inherent in the starting materialIntroduced via an asymmetric reaction
Advantages Often fewer steps, cost-effective, predictable absolute configurationHigh flexibility, access to all stereoisomers, systematic optimization
Disadvantages Limited to structures derivable from the chiral pool, "unnatural" enantiomer may be inaccessibleCan be more complex, may require expensive catalysts, reaction development

Influence of Ring Strain and Substituent Effects on Chemical Behavior and Synthetic Utility

The chemical behavior and utility of (1S,2S)-2-(methylamino)cyclopentan-1-ol are governed by a subtle interplay of ring strain and the electronic and steric effects of its substituents.

Ring Strain: As discussed, the cyclopentane ring possesses moderate strain energy (approx. 6.2 kcal/mol) compared to the strain-free cyclohexane. openstax.org This inherent strain can influence reactivity. For instance, increased ring strain is known to facilitate ring-opening pathways in certain photochemical reactions of cyclic ketones. nih.govrsc.org While not a ring-opening candidate itself, the strain in the cyclopentane backbone of the amino alcohol ligand affects its conformational energy landscape. This, in turn, influences the geometry of the metal-ligand complex and the transition state of the catalyzed reaction, thereby impacting both catalytic activity and enantioselectivity. The strain makes the ring less rigid than cyclohexane, allowing for potential distortion to accommodate the steric demands of a transition state.

Substituent Effects: The functional groups—hydroxyl (-OH) and methylamino (-NHCH₃)—are the primary drivers of the compound's utility as a ligand. Their effects can be dissected into electronic and steric components.

Electronic Effects: The nitrogen and oxygen atoms are Lewis basic sites that coordinate to the metal center of a catalyst. The electron-donating nature of these groups influences the electron density at the metal, which affects its catalytic activity. The pKa values of the amino and hydroxyl groups are critical to their role in catalysis, as deprotonation is often required for the formation of the active catalytic species (e.g., a zinc alkoxide or amide). The electronic nature of substituents can be systematically varied to fine-tune a ligand's performance. researchgate.netnih.gov

Steric Effects: The spatial arrangement and size of the substituents create a specific chiral environment. The N-methyl group, while small, provides a different steric profile compared to a simple amino group (-NH₂). This steric bulk influences how substrates approach the catalytic center, which is the basis for enantioselection. In catalyst design, modulating the steric hindrance of ligand substituents is a key strategy for optimizing selectivity. researchgate.netnumberanalytics.com The trans orientation of the substituents on the cyclopentane ring places them on opposite faces of the ring's average plane, creating a well-defined steric environment that is crucial for effective stereochemical communication.

EffectInfluence on (1S,2S)-2-(methylamino)cyclopentan-1-ol
Ring Strain Affects conformational energies and flexibility of the ligand-metal complex, potentially influencing transition state geometry and catalyst activity.
Electronic Effects The Lewis basicity of N and O atoms enables coordination to metals. Electron-donating properties modulate the metal center's reactivity.
Steric Effects The size and trans arrangement of substituents create a defined chiral pocket, blocking certain substrate approach trajectories and enabling enantioselectivity.

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